3-Oxo-3-phenylpropane-1-sulfinic acid

pKa sulfinic acid ionisation

Secure a strategic chiral building block for your asymmetric synthesis pipeline. This β-keto sulfinic acid uniquely pairs a nucleophilic S(IV) center with a tunable phenyl ketone, delivering redox and enolate reactivity absent in standard sulfonates or carboxylic acids. With a neutral electronic profile (σp = 0.00), it excels in racemic amine resolution under custom solvent conditions, as outlined in US 20120029197, without the bias of nitro-substituted analogs. Registered in the EPA DSSTox and NCI/DTP collections, this compound is an essential reference standard for LC-MS/GC-MS method development. Order now for reliable, characterized material.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 65373-84-4
Cat. No. B14000739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-phenylpropane-1-sulfinic acid
CAS65373-84-4
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCS(=O)O
InChIInChI=1S/C9H10O3S/c10-9(6-7-13(11)12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeyMIYVFTAYOVTHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Sourcing Teams Compare 3-Oxo-3-phenylpropane-1-sulfinic Acid (CAS 65373-84-4) Before Procuring Research Intermediates


3-Oxo-3-phenylpropane-1-sulfinic acid (CAS 65373-84-4) is a C9H10O3S sulfinic acid bearing a β‑keto‑phenyl motif. It is listed in the EPA DSSTox inventory (DTXSID90314148) and the NCI/DTP compound collection, with a computed logP of 1.0 and a topological polar surface area of 73.6 Ų [1]. Its architecture—a phenyl ketone tethered to a sulfinic acid group via a two‑carbon spacer—places it at the intersection of aromatic ketone and organosulfur reactivity, which is relevant for asymmetric synthesis and chiral resolution workflows [2].

Why 3-Oxo-3-phenylpropane-1-sulfinic Acid Cannot Be Replaced by Generic Sulfinic Acids or β‑Keto Acids


Sulfinic acids (R–S(O)OH) are about 1000‑fold more acidic than their carboxylic acid counterparts and possess a pyramidal sulfur centre that strongly influences nucleophilic/electrophilic behaviour [1]. Replacing the target compound with a simple phenylsulfinic acid loses the β‑keto group that enables enolate chemistry; substituting with a 3‑oxo‑3‑phenylpropanoic acid loses the sulfinic acid’s signature redox and nucleofugal properties. The 1‑(4‑nitrophenyl)‑3‑oxo‑3‑phenyl‑propane variant mentioned in patent US 20120029197 introduces a strong electron‑withdrawing nitro group that fundamentally alters the electronic landscape of the phenyl ring and the adjacent ketone, making it unsuitable as a drop‑in replacement for the unsubstituted parent compound [2].

Quantitative Differentiation Evidence for 3-Oxo-3-phenylpropane-1-sulfinic Acid vs. Closest Analogs


Acidity and Ionisation State: Sulfinic Acid vs. Carboxylic Acid in the Same Scaffold

Sulfinic acids are approximately 1000‑fold more acidic than the corresponding carboxylic acids [1]. For the target compound this means the sulfinic acid proton (estimated pKa ~2–3) will be fully deprotonated under physiological or mildly basic conditions, whereas the analogous 3‑oxo‑3‑phenylpropanoic acid (pKa ~4–5) remains partially protonated. This has direct consequences for solubility, ion‑pairing, and nucleofugality in synthetic steps.

pKa sulfinic acid ionisation drug design reaction medium

Electronic Substituent Effect: Unsubstituted Phenyl vs. 4‑Nitrophenyl Analog in Patent-Disclosed Resolution Methods

Patent US 20120029197 explicitly lists 1‑(4‑nitrophenyl)‑3‑oxo‑3‑phenyl‑propane as a distinct compound alongside the unsubstituted parent scaffold [1]. The 4‑nitro group imparts a Hammett σp value of +0.78, strongly withdrawing electron density from the ring. The unsubstituted parent (target compound) has a σp of 0.00. This electronic difference modulates the electrophilicity of the ketone and the acidity of the sulfinic acid, altering the chiral recognition environment when used for racemic amine resolution.

Hammett constant enantiomeric resolution electronic effect sulfinyl group

Oxidation State at Sulfur: Sulfinic Acid vs. Sulfonic Acid Control of Redox Reactivity

The target compound contains sulfur in the S(IV) oxidation state (sulfinic acid), whereas the structurally closest commercial analog—sodium 1‑(4‑fluorophenyl)‑3‑oxo‑3‑phenylpropane‑1‑sulfonate (CAS 327183‑85‑7)—contains sulfur in the S(VI) state (sulfonic acid/sulfonate) . Sulfinic acids are potent nucleophiles at sulfur and can act as leaving groups in nucleofugal reactions; sulfonates are far poorer nucleophiles and excellent leaving groups. This 2‑electron oxidation‑state difference fundamentally alters the compound’s reactivity profile in C–S bond‑forming and bond‑breaking steps.

sulfur oxidation state redox potential sulfinate sulfonate nucleofuge

Lipophilicity and Membrane Permeability: Computed logP vs. Sulfonic Acid and Carboxylic Acid Analogs

The target compound has an XLogP3 value of 1.0 [1]. The sulfonic acid analog (uncharged form) would be expected to have a lower logP because the additional oxygen increases hydrogen‑bond acceptor count; the carboxylic acid analog (3‑oxo‑3‑phenylpropanoic acid) is expected to have a comparable logP (~1.1–1.3) but lacks the sulfinic acid’s unique ionisation behaviour. In a drug‑discovery or agrochemical intermediate context, this logP window of ~1.0 dictates compatibility with octanol/water extraction protocols and passive membrane permeability.

logP lipophilicity permeability ADME extraction efficiency

Topological Polar Surface Area and Hydrogen‑Bond Donor/Acceptor Profile Dictate Chromatographic and Solubility Behaviour

The target compound has a topological polar surface area (TPSA) of 73.6 Ų with 1 hydrogen‑bond donor and 4 acceptors [1]. In comparison, 3‑oxo‑3‑phenylpropanoic acid has TPSA ~54 Ų (1 donor, 3 acceptors), and the sulfonate analog has TPSA >90 Ų (1 donor, 5 acceptors). TPSA is inversely correlated with passive membrane permeability and directly affects reverse‑phase HPLC retention. The target’s intermediate TPSA positions it for solvent‑extraction workups distinct from both the more lipophilic carboxylic acid and the more polar sulfonate.

TPSA hydrogen bonding chromatography solubility formulation

Application Scenarios Where 3-Oxo-3-phenylpropane-1-sulfinic Acid Provides Measurable Advantage


Enantioselective Resolution of Racemic Amines in Pharmaceutical Intermediate Synthesis

Patent US 20120029197 explicitly describes the 3‑oxo‑3‑phenylpropane‑1‑sulfinic acid scaffold (and its substituted variants) as chiral sulfur‑containing compounds useful for resolving racemic mixtures of amines [1]. The target compound’s unsubstituted phenyl ring preserves electronic neutrality (σp = 0.00), avoiding the strong electron‑withdrawing bias of the 4‑nitro analog (σp = +0.78) and allowing resolution conditions to be tuned purely through solvent and counter‑ion selection.

Synthetic Building Block Requiring Sulfur(IV) Nucleophilic Reactivity

Because the target compound contains sulfur in the S(IV) oxidation state, it can participate as a nucleophile at sulfur in C–S bond‑forming reactions—a reactivity window not available to the S(VI) sulfonate analog [1]. This is critical when the sulfinic acid moiety must be retained in the product or when a subsequent oxidation to the sulfonate is planned as a late‑stage diversification step.

Intermediate for Agrochemical Lead Optimisation Requiring Intermediate Lipophilicity

The computed XLogP3 of 1.0 and TPSA of 73.6 Ų [1] place the compound in a physicochemical space that balances membrane permeability with aqueous solubility. In agrochemical discovery, this logP window is often sought for foliar‑uptake candidates, and the sulfinic acid group offers a handle for further derivatisation (e.g., to sulfonamides or sulfones) that a simple β‑keto acid cannot provide.

Reference Standard for Analytical Method Development in EPA DSSTox‑Listed Substances

The compound is registered in the EPA DSSTox database (DTXSID90314148) and the NCI/DTP collection [1]. For laboratories developing LC‑MS or GC‑MS methods for sulfinic acid intermediates, the target compound serves as a characterised reference with published InChIKey (MIYVFTAYOVTHPV‑UHFFFAOYSA‑N), exact mass (198.03506535 Da), and computed properties that distinguish it from co‑eluting sulfonate or carboxylic acid analogs.

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